GNE-781: A Technical Guide to its Discovery and Development as a Potent and Selective CBP/p300 Bromodomain Inhibitor
GNE-781: A Technical Guide to its Discovery and Development as a Potent and Selective CBP/p300 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of GNE-781, a highly potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. This document details the quantitative data supporting its efficacy, the experimental protocols for key assays, and visualizations of its mechanism and development pathway.
Introduction
GNE-781 is an orally active small molecule that targets the bromodomains of the transcriptional coactivators CBP and p300, which are critical regulators of gene expression.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer. GNE-781 emerged from a structure-based drug design program aimed at improving the potency and selectivity of earlier generation inhibitors.[3] It has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) by downregulating the expression of key oncogenes such as MYC.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for GNE-781, demonstrating its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of GNE-781
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CBP | TR-FRET | 0.94 | [1][6][7] |
| p300 | Not Specified | 1.2 | [8] |
| CBP | BRET (Cellular) | 6.2 | [1][2][7] |
| BRD4(1) | TR-FRET | 5100 | [1][2][7] |
| BRD4(2) | Not Specified | 12,000 | [8] |
| BRPF1 | Not Specified | 4,600 | [8] |
Table 2: Cellular Activity of GNE-781
| Cell Line | Assay | EC50 (nM) | Effect | Reference(s) |
| MV-4-11 (AML) | MYC Expression | 6.6 | Inhibition | [8] |
Table 3: In Vivo Efficacy of GNE-781 in MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., BID) | Treatment Duration | Tumor Growth Inhibition (%) | Reference(s) |
| 3 | 21 days | 73 | [1][4] |
| 10 | 21 days | 71 | [1][4] |
| 30 | 21 days | 89 | [1][4] |
Signaling Pathways and Discovery Workflow
Diagram 1: GNE-781 Mechanism of Action
Caption: GNE-781 inhibits the CBP/p300 bromodomain, preventing its interaction with acetylated histones and subsequent co-activation of oncogenic transcription factors like MYC.
Diagram 2: GNE-781 Discovery Workflow
Caption: The development of GNE-781 involved a structure-based design approach starting from a moderately potent precursor, GNE-272, leading to a highly optimized clinical candidate.
Experimental Protocols
TR-FRET Assay for CBP Bromodomain Inhibition
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the inhibition of the CBP bromodomain interaction with an acetylated histone peptide.
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Materials:
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GST-tagged CBP bromodomain
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Biotinylated histone H4 peptide acetylated at lysine residues
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Europium (Eu3+)-labeled anti-GST antibody (donor)
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Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC)
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
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GNE-781 and other test compounds
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384-well low-volume plates
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TR-FRET compatible plate reader
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-
Procedure:
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Prepare serial dilutions of GNE-781 in assay buffer.
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Add a fixed concentration of GST-CBP bromodomain and the biotinylated histone H4 peptide to the wells of the 384-well plate.
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Add the serially diluted GNE-781 or vehicle control to the respective wells.
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Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
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Add a mixture of the Eu3+-anti-GST antibody and the streptavidin-acceptor to each well.
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Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
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Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
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Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
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BRET Assay for Cellular Target Engagement
This bioluminescence resonance energy transfer (BRET) assay measures the ability of GNE-781 to disrupt the interaction between CBP and histone H3.3 in a cellular context.
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Materials:
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HEK293 cells
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Expression vectors for NanoLuc-CBP and HaloTag-Histone H3.3
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Transfection reagent
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NanoBRET Nano-Glo Substrate
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HaloTag NanoBRET 618 Ligand
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GNE-781 and other test compounds
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White, opaque 96-well cell culture plates
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Luminometer capable of measuring BRET
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-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-CBP and HaloTag-Histone H3.3 expression vectors.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with serial dilutions of GNE-781 or vehicle control and incubate for a specified time (e.g., 4-24 hours).
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Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
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Add the NanoBRET Nano-Glo Substrate to the wells.
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Immediately measure the luminescence at both the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths using a BRET-capable luminometer.
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Calculate the BRET ratio and determine the IC50 values.
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MYC Expression Assay in MV-4-11 Cells
This protocol details the measurement of MYC gene expression in the MV-4-11 AML cell line following treatment with GNE-781.
-
Materials:
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MV-4-11 cells
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RPMI-1640 medium supplemented with 10% FBS
-
GNE-781
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96-well cell culture plates
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Cell lysis buffer
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RNA extraction kit
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qRT-PCR reagents (MYC and housekeeping gene primers/probes) or a branched DNA assay kit (e.g., QuantiGene 2.0)
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Real-time PCR instrument or luminescence plate reader
-
-
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of approximately 10,000 cells per well.
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Treat the cells with a serial dilution of GNE-781 or vehicle control (final DMSO concentration should be kept constant, e.g., 0.1%).
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
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Lyse the cells directly in the wells.
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For qRT-PCR:
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Extract total RNA from the cell lysates.
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Perform reverse transcription to generate cDNA.
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Perform real-time PCR using primers for MYC and a stable housekeeping gene.
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Calculate the relative expression of MYC normalized to the housekeeping gene.
-
-
For branched DNA assay:
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Follow the manufacturer's instructions for hybridization, signal amplification, and detection.
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Measure the luminescence using a plate reader.
-
-
Determine the EC50 value for MYC inhibition by fitting the dose-response data.
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MOLM-16 AML Xenograft Model
This protocol describes the in vivo evaluation of GNE-781 in a subcutaneous MOLM-16 AML xenograft mouse model.
-
Materials:
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MOLM-16 cells
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Immunocompromised mice (e.g., SCID beige mice)
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Matrigel or similar basement membrane matrix
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GNE-781 formulated for oral administration
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Vehicle control
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Calipers for tumor measurement
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Standard animal housing and care facilities
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-
Procedure:
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Subcutaneously implant MOLM-16 cells, typically mixed with Matrigel, into the flank of the immunodeficient mice.
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Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer GNE-781 orally twice daily at the desired doses (e.g., 3, 10, 30 mg/kg).
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Administer the vehicle control to the control group following the same schedule.
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Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
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Monitor the body weight and overall health of the animals.
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Continue treatment for a specified duration (e.g., 21 days).
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At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
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Optionally, tumors can be harvested for pharmacodynamic analysis of target engagement (e.g., MYC expression).
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Conclusion
GNE-781 is a potent and highly selective inhibitor of the CBP/p300 bromodomains, developed through a rigorous structure-based drug design approach. Its ability to effectively suppress the expression of the oncogene MYC translates to significant anti-tumor efficacy in preclinical models of AML. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and oncology, facilitating further investigation into the therapeutic potential of CBP/p300 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. GNE-781 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
